ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Overview
Description
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes an ethyl group, a methyl group, and a pyrazolyl group attached to an amine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-4-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Ethylation: The resulting amine is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Dihydrochloride Formation: Finally, the ethylated amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reduction and ethylation processes to ensure efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) and iodide (I-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine oxide.
Reduction Products: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It serves as a ligand in biochemical studies to understand the binding interactions with various biomolecules. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Ethyl(1H-pyrazol-4-yl)methylamine dihydrochloride: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl(3-methyl-1H-pyrazol-4-yl)methylamine dihydrochloride: Similar structure but with a different position of the methyl group on the pyrazole ring.
Uniqueness: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C₇H₁₄Cl₂N₃
- Molecular Weight: Approximately 195.12 g/mol
- Structural Features: The compound consists of an ethyl group attached to a pyrazole ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation: It can also interact with receptors involved in signaling cascades, influencing physiological responses .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial activity against various bacterial strains. For example, compounds with similar structures have been evaluated for their effectiveness as antibiotic adjuvants against multi-drug resistant bacteria like Acinetobacter baumannii .
2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by modulating inflammatory pathways. Pyrazole derivatives are often studied for their ability to reduce inflammation in various models .
3. Anticancer Activity
This compound has been investigated for its anticancer potential. Research highlights its cytotoxic effects on cancer cell lines, indicating that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine | MCF7 | 0.01 | |
1-(3-Methylpyrazol-4-yl)ethanone | Hep-2 | 3.25 | |
Novel pyrazole derivatives | NCI-H460 | 0.39 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
Study 1: Antimicrobial Activity
A study evaluated the effectiveness of various pyrazole compounds against Gram-positive and Gram-negative bacteria. This compound showed promising results as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains .
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Study 3: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it effectively inhibited cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cells, with IC50 values in the low micromolar range .
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-8-4-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYAVSHJPJSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197620-46-4 | |
Record name | ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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